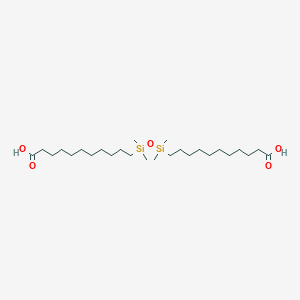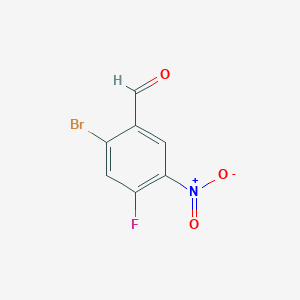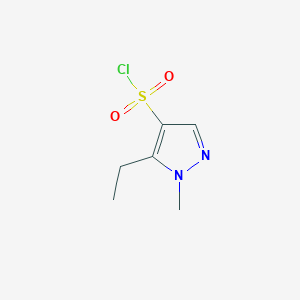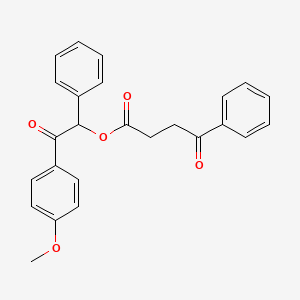
1,3-Bis(10-carboxydecyl) tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID is a complex organic compound with the molecular formula C28H60O6Si3 and a molecular weight of 577.0 g/mol. This compound is known for its unique structure, which includes a carboxydecyl group and dimethylsilyl groups, making it a valuable compound in various scientific research fields .
Méthodes De Préparation
The synthesis of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID involves several steps. One common method includes the reaction of a carboxydecyl compound with dimethylsilyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Des Réactions Chimiques
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylsilyl groups are replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID involves its interaction with molecular targets through its carboxydecyl and dimethylsilyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID can be compared with other similar compounds, such as:
POLYDIMETHYLSILOXANE, CARBOXYDECYLDIMETHYL TERMINATED: This compound has a similar structure but differs in its specific functional groups and applications.
Undecanoic acid derivatives: These compounds share the undecanoic acid backbone but have different substituents, leading to varied properties and uses.
The uniqueness of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID lies in its specific combination of carboxydecyl and dimethylsilyl groups, which confer unique chemical and physical properties .
Propriétés
Formule moléculaire |
C26H54O5Si2 |
|---|---|
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
11-[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]undecanoic acid |
InChI |
InChI=1S/C26H54O5Si2/c1-32(2,23-19-15-11-7-5-9-13-17-21-25(27)28)31-33(3,4)24-20-16-12-8-6-10-14-18-22-26(29)30/h5-24H2,1-4H3,(H,27,28)(H,29,30) |
Clé InChI |
YQKRGWLIRPNNHG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCCCCCCCC(=O)O)O[Si](C)(C)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12470107.png)
![5,7-diphenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470113.png)

![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12470125.png)
![4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12470134.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12470140.png)
![N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12470141.png)
![2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470143.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470146.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470154.png)
